
4-chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide, commonly referred to as CP-2, is a synthetic compound used in a variety of scientific research applications. CP-2 has a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
科学的研究の応用
CP-2 has a variety of scientific research applications. It has been used in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, as well as in the study of depression and anxiety. CP-2 has also been used in the study of drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse. Additionally, CP-2 has been used in the study of neuropsychiatric disorders such as schizophrenia and bipolar disorder, as well as in the study of neuroinflammation and neuroprotection.
作用機序
The mechanism of action of CP-2 is not fully understood, however, it is known to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of processes in the brain, including learning and memory. By inhibiting AChE, CP-2 increases the levels of acetylcholine in the brain, which can lead to a variety of effects, including improved cognitive function.
Biochemical and Physiological Effects
CP-2 has a variety of biochemical and physiological effects. It has been found to reduce inflammation, protect neurons from damage, and improve cognitive function. Additionally, CP-2 has been found to reduce anxiety, depression, and drug addiction-related behaviors. It has also been found to reduce the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
CP-2 has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. Additionally, CP-2 has a wide range of biochemical and physiological effects, making it a useful tool for a variety of research applications. However, CP-2 also has some limitations. It has a short half-life, meaning that it must be administered frequently in order to maintain its effects. Additionally, CP-2 has not been extensively studied, so its long-term effects are not yet known.
将来の方向性
There are a variety of potential future directions for research involving CP-2. These include further research into its mechanism of action, its effects on various neuropsychiatric disorders, and its potential therapeutic benefits. Additionally, further research into its long-term effects and its use in combination with other compounds could be beneficial. Finally, further research into its use in the treatment of drug addiction could lead to new and effective treatments.
合成法
CP-2 is synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitrobenzenesulfonamide with 3-phenylmethoxypyridin-2-yl chloride. This reaction is carried out in an inert atmosphere of nitrogen or argon and is typically conducted at room temperature. The reaction proceeds through a nucleophilic substitution reaction, where the chlorine atom of the 4-chloro-2-nitrobenzenesulfonamide reacts with the 3-phenylmethoxypyridin-2-yl chloride to form CP-2.
特性
IUPAC Name |
4-chloro-2-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c19-14-8-9-17(15(11-14)22(23)24)28(25,26)21-18-16(7-4-10-20-18)27-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLWKXNZZQDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


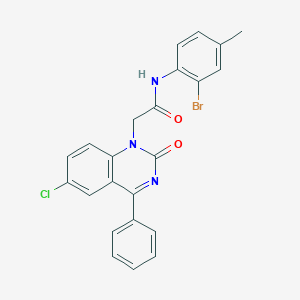

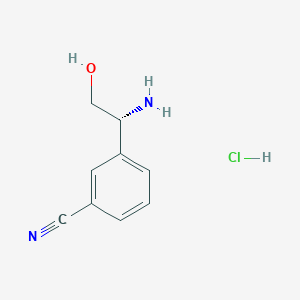
![2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole](/img/structure/B2908952.png)
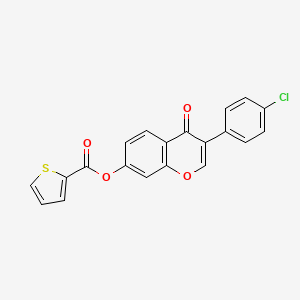

![[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2908955.png)
![1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908957.png)
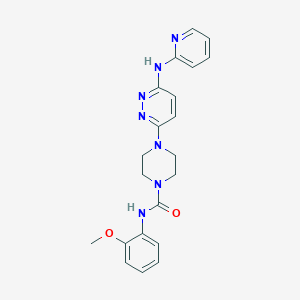
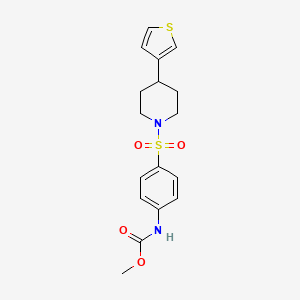
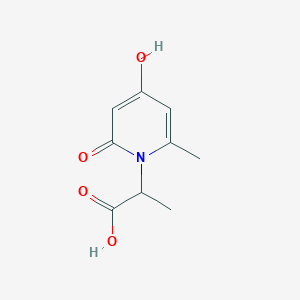
![Methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2908962.png)
